molecular formula C9H8F2O3 B1611870 4-(2,2-Difluoroethoxy)benzoic acid CAS No. 921623-04-3

4-(2,2-Difluoroethoxy)benzoic acid

Cat. No.: B1611870
CAS No.: 921623-04-3
M. Wt: 202.15 g/mol
InChI Key: JPXVLMHHANYKKW-UHFFFAOYSA-N
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Description

4-(2,2-Difluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H8F2O3 It is characterized by the presence of a benzoic acid moiety substituted with a 2,2-difluoroethoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2-difluoroethoxy)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 2,2-difluoroethanol in the presence of a suitable catalyst. A common method includes:

    Esterification Reaction: 4-hydroxybenzoic acid is reacted with 2,2-difluoroethanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to facilitate the formation of the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under acidic or basic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 4-(2,2-Difluoroethoxy)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid and sulfuric acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Esterification: Alcohols (e.g., methanol, ethanol) and acid catalysts (e.g., sulfuric acid).

Major Products:

    Nitration: Nitro-substituted derivatives.

    Reduction: 4-(2,2-difluoroethoxy)benzyl alcohol.

    Esterification: Various esters depending on the alcohol used.

Scientific Research Applications

4-(2,2-Difluoroethoxy)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-(2,2-difluoroethoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The presence of the difluoroethoxy group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to its targets.

Comparison with Similar Compounds

    4-(2,2-Difluoroethoxy)-2-(trifluoromethyl)benzoic acid: Similar structure but with an additional trifluoromethyl group, which can alter its chemical and physical properties.

    4-(2,2-Difluoroethoxy)phenol: Lacks the carboxylic acid group, leading to different reactivity and applications.

Uniqueness: 4-(2,2-Difluoroethoxy)benzoic acid is unique due to the specific positioning of the difluoroethoxy group, which imparts distinct electronic and steric effects. These effects can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific synthetic and research applications.

This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and properties make it a compound of interest for ongoing research and development.

Properties

IUPAC Name

4-(2,2-difluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4,8H,5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXVLMHHANYKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)OCC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599139
Record name 4-(2,2-Difluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921623-04-3
Record name 4-(2,2-Difluoroethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-(2,2-Difluoroethoxy)benzaldehyde (2.50 g, 13.4 mmol) prepared in Example 13 (13a) was dissolved in a solution mixture of tert-butanol:water (28 mL, 22:6, V/V). Then, to the resulting mixture were added sodium dihydrogen phosphate dihydrate (2.10 g, 13.4 mmol), 2-methyl-2-butene (6.26 mL, 59.1 mmol), and sodium chlorite (4.25 g, 37.6 mmol). The mixture was stirred at room temperature for 4 hours, and then 2-methyl-2-butene (2.85 mL, 26.9 mmol) and sodium chlorite (1.52 g, 13.4 mmol) were further added thereto. The resulting mixture was further stirred at room temperature for 20 hours, and then a saturated ammonium chloride aqueous solution was added to the reaction solution to terminate the reaction. The resulting mixture was extracted with ethyl acetate, and the organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated to give 2.71 g of the title compound (white solid, yield: quantitative).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
sodium dihydrogen phosphate dihydrate
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
6.26 mL
Type
reactant
Reaction Step Two
Quantity
4.25 g
Type
reactant
Reaction Step Two
Quantity
2.85 mL
Type
reactant
Reaction Step Three
Quantity
1.52 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
28 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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